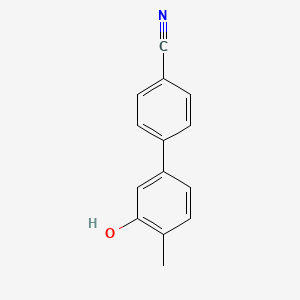
5-(4-Cyanophenyl)-2-methylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Cyanophenyl)-2-methylphenol, 95% (also known as 4-Cyano-2-methylphenol) is a phenolic compound that has a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 98-100°C and a boiling point of 295-296°C. It is soluble in water, ethanol, and methanol. It is widely used as a reagent in organic synthesis, as a catalyst, and as a reactant in various biochemical and physiological processes. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
科学的研究の応用
4-Cyano-2-methylphenol has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst, and as a reactant in various biochemical and physiological processes. It has been used as a reagent in the synthesis of various compounds, including 4-cyano-2-methyl-3-hydroxybenzoic acid, 4-cyano-2-methyl-3-hydroxybenzaldehyde, and 4-cyano-2-methyl-3-hydroxybenzamide. It has also been used as a catalyst in the synthesis of various compounds, including 4-methyl-2-cyanophenol, 3-cyano-4-methylphenol, and 4-cyano-2-methyl-3-hydroxybenzamide. In addition, it has been used as a reactant in the synthesis of various compounds, including 4-cyano-2-methyl-3-hydroxybenzamide and 4-cyano-2-methyl-3-hydroxybenzoic acid.
作用機序
The mechanism of action of 4-cyano-2-methylphenol is not well understood. However, it is thought to act as an electron-donating group in organic synthesis, as a catalyst in various biochemical and physiological processes, and as a reactant in various biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-cyano-2-methylphenol are not well understood. However, it has been shown to have antioxidant properties and has been used in the synthesis of various compounds, including 4-cyano-2-methyl-3-hydroxybenzamide and 4-cyano-2-methyl-3-hydroxybenzoic acid. It has also been used as a reactant in the synthesis of various compounds, including 4-cyano-2-methyl-3-hydroxybenzamide and 4-cyano-2-methyl-3-hydroxybenzoic acid.
実験室実験の利点と制限
The advantages of using 4-cyano-2-methylphenol in laboratory experiments include its low cost, availability, and stability. It is also non-toxic and has a wide range of applications in scientific research. The main limitation of using 4-cyano-2-methylphenol in laboratory experiments is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are numerous potential future directions for research on 4-cyano-2-methylphenol. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, research could be conducted into the synthesis of other compounds using 4-cyano-2-methylphenol as a reactant. Furthermore, research could be conducted into the use of 4-cyano-2-methylphenol as a catalyst in various biochemical and physiological processes. Finally, research could be conducted into the potential uses of 4-cyano-2-methylphenol in industrial processes, such as the synthesis of dyes and pigments.
合成法
4-Cyano-2-methylphenol can be synthesized by a two-step process. The first step involves reacting 4-methoxybenzaldehyde with anhydrous sodium carbonate in an aqueous solution of sodium hydroxide. This reaction produces 4-cyano-2-methoxybenzaldehyde. The second step involves the reaction of 4-cyano-2-methoxybenzaldehyde with anhydrous sodium acetate in an aqueous solution of sodium hydroxide. This reaction produces 4-cyano-2-methylphenol.
特性
IUPAC Name |
4-(3-hydroxy-4-methylphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10-2-5-13(8-14(10)16)12-6-3-11(9-15)4-7-12/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIDXRWLVNCXEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683696 |
Source


|
| Record name | 3'-Hydroxy-4'-methyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261947-88-9 |
Source


|
| Record name | 3'-Hydroxy-4'-methyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














